molecular formula C33H34O4S B1631248 Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside CAS No. 167612-35-3

Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside

Cat. No.: B1631248
CAS No.: 167612-35-3
M. Wt: 526.7 g/mol
InChI Key: WGAOZACWMVPQOY-MYSXWRMNSA-N
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Description

Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a useful carbohydrate used in the synthesis of asymmetric core-fucosylated and core-unmodified N-glycans .


Molecular Structure Analysis

The molecular formula of this compound is C33H34O4S . The InChI code is 1S/C33H34O4S/c1-25-30(34-22-26-14-6-2-7-15-26)31(35-23-27-16-8-3-9-17-27)32(36-24-28-18-10-4-11-19-28)33(37-25)38-29-20-12-5-13-21-29/h2-21,25,30-33H,22-24H2,1H3/t25-,30+,31+,32-,33+/m0/s1 .


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored at -20° C . Its molecular weight is 526.7 .

Scientific Research Applications

Synthesis of Trisubstrate Analogue for α(1→3)fucosyltransferase

This compound serves as a key intermediate in the design and synthesis of a trisubstrate analogue for α(1→3)fucosyltransferase, potentially acting as an inhibitor. The synthesis pathway involves the condensation of the fucosyl donor with other specific molecules to create a target compound, which could inhibit the function of α(1→3)fucosyltransferase, a key enzyme in the biosynthesis of certain oligosaccharides involved in cell-cell recognition and adhesion processes (Heskamp et al., 1995).

Oligosaccharide Synthesis

Another significant application includes the synthesis of oligosaccharides containing specific antigenic structures, such as the X-antigenic trisaccharide. The compound is utilized as an "armed" donor in glycosylation reactions, facilitating the construction of complex oligosaccharide architectures that mimic natural bioactive molecules. This process underscores the compound's utility in synthesizing biologically relevant structures for research and potential therapeutic applications (Jain & Matta, 1992).

Synthesis of N-Acetylglucosamine Containing Lewis A and Lewis X

It has been instrumental in synthesizing N-acetylglucosamine containing Lewis A and Lewis X building blocks. These specific building blocks are crucial for constructing complex glycan structures, which are essential for understanding and modulating biological recognition and signaling processes. The synthesis demonstrates the compound's versatility in creating glycan structures with potential applications in understanding cell biology and developing glycan-based therapeutics (Lay et al., 1998).

Glycosylation Stereoselectivity

Research also focuses on the compound's utility in studying glycosylation stereoselectivity. By synthesizing mono-, di-, and trifluoro analogs of S-phenyl 2,3,4-tri-O-benzyl-D- or L-thiorhamnopyranosides and examining their roles in glycosylation reactions, scientists can glean insights into the factors influencing stereoselectivity in glycosylation. This understanding is crucial for designing synthetic pathways that yield desired oligosaccharide structures with high precision (Crich & Vinogradova, 2007).

Safety and Hazards

For safety information and potential hazards, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-methyl-3,4,5-tris(phenylmethoxy)-6-phenylsulfanyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34O4S/c1-25-30(34-22-26-14-6-2-7-15-26)31(35-23-27-16-8-3-9-17-27)32(36-24-28-18-10-4-11-19-28)33(37-25)38-29-20-12-5-13-21-29/h2-21,25,30-33H,22-24H2,1H3/t25-,30+,31+,32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAOZACWMVPQOY-MYSXWRMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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